Cas no 2171677-26-0 (2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid)

2-7-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid is a specialized Fmoc-protected amino acid derivative featuring a heptanoic acid backbone with a terminal alkyne functionality. This compound is particularly valuable in peptide synthesis and bioconjugation applications due to its dual reactivity: the Fmoc group enables selective deprotection under mild basic conditions, while the alkyne moiety allows for efficient click chemistry modifications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its extended carbon spacer enhances solubility and flexibility in solid-phase peptide synthesis, facilitating the incorporation of non-natural amino acids or functional handles. The compound’s structural design makes it suitable for constructing complex biomolecular architectures, including peptide-based probes and drug conjugates.
2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid structure
2171677-26-0 structure
商品名:2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid
CAS番号:2171677-26-0
MF:C27H30N2O5
メガワット:462.537507534027
CID:5961741
PubChem ID:165437892

2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid 化学的及び物理的性質

名前と識別子

    • 2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid
    • EN300-1495362
    • 2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid
    • 2171677-26-0
    • インチ: 1S/C27H30N2O5/c1-2-11-24(26(31)32)29-25(30)16-5-3-4-10-17-28-27(33)34-18-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h1,6-9,12-15,23-24H,3-5,10-11,16-18H2,(H,28,33)(H,29,30)(H,31,32)
    • InChIKey: SMEQIOWYPGUHAH-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCCCCCC(NC(C(=O)O)CC#C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 462.21547206g/mol
  • どういたいしつりょう: 462.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 13
  • 複雑さ: 723
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1495362-100mg
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid
2171677-26-0
100mg
$2963.0 2023-09-28
Enamine
EN300-1495362-250mg
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid
2171677-26-0
250mg
$3099.0 2023-09-28
Enamine
EN300-1495362-1000mg
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid
2171677-26-0
1000mg
$3368.0 2023-09-28
Enamine
EN300-1495362-1.0g
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid
2171677-26-0
1g
$3368.0 2023-06-07
Enamine
EN300-1495362-0.05g
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid
2171677-26-0
0.05g
$2829.0 2023-06-07
Enamine
EN300-1495362-0.25g
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid
2171677-26-0
0.25g
$3099.0 2023-06-07
Enamine
EN300-1495362-2500mg
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid
2171677-26-0
2500mg
$6602.0 2023-09-28
Enamine
EN300-1495362-10000mg
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid
2171677-26-0
10000mg
$14487.0 2023-09-28
Enamine
EN300-1495362-0.5g
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid
2171677-26-0
0.5g
$3233.0 2023-06-07
Enamine
EN300-1495362-2.5g
2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pent-4-ynoic acid
2171677-26-0
2.5g
$6602.0 2023-06-07

2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid 関連文献

2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acidに関する追加情報

Introduction to 2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic Acid (CAS No. 2171677-26-0)

2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid, identified by its CAS number CAS NO. 2171677-26-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a complex structure with multiple functional groups, exhibits potential applications in the development of novel therapeutic agents and biochemical research tools.

The molecular structure of 2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid comprises a pentynoic acid backbone, an amino group substituted with a methoxycarbonyl moiety, and a fluorenyl methoxy group. This arrangement imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the fluorenyl group, known for its excellent photophysical properties, suggests potential utility in photochemical and optoelectronic applications beyond traditional pharmaceuticals.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity and improved pharmacokinetic profiles. The structure of 2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid aligns well with these trends, as it incorporates elements that are frequently explored in drug discovery efforts. For instance, the fluorenyl group can serve as a pharmacophore or a tag for biochemical assays, while the amino and carboxylic acid functionalities provide opportunities for further derivatization and conjugation with other biomolecules.

The compound's potential applications extend to the field of proteomics and enzyme inhibition studies. The amide linkage in its structure can be exploited to create peptide mimetics or to modify existing peptides for improved stability and bioavailability. Additionally, the terminal pentynoic acid group offers a versatile handle for chemical modifications, enabling the synthesis of more complex derivatives with tailored properties.

Recent advancements in computational chemistry have facilitated the rapid screening of such complex molecules for their biological activity. Virtual screening techniques, combined with molecular dynamics simulations, have been employed to predict the binding affinity of 2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid to various targets. These studies have hinted at its potential as an inhibitor of certain enzymes implicated in inflammatory diseases and cancer pathways.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthetic route involves the careful installation of each functional group while maintaining high regioselectivity and yield. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been pivotal in constructing the intricate molecular framework of this compound.

In conclusion, 2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopent-4-ynoic acid (CAS NO. 2171677-26-0) is a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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